

(+)-SHIN1: A Selective Inhibitor of Serine Hydroxymethyltransferase (SHMT)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-SHIN1

Cat. No.: B10800731

[Get Quote](#)

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(+)-SHIN1 is a potent and selective dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase. As a key enzyme in one-carbon (1C) metabolism, SHMT plays a critical role in the biosynthesis of nucleotides and amino acids, which are essential for rapidly proliferating cells, particularly cancer cells. (+)-SHIN1, the active enantiomer of SHIN1, demonstrates nanomolar efficacy in enzymatic assays and sub-micromolar to low-micromolar potency in cell-based assays. Its mechanism of action involves the competitive inhibition of the folate binding site on SHMT, leading to the disruption of 1C unit production from serine. This guide provides a comprehensive overview of (+)-SHIN1, including its inhibitory activity, experimental protocols for its evaluation, and the key signaling pathways it modulates.

Data Presentation

Table 1: In Vitro Enzymatic Inhibition by (+)-SHIN1

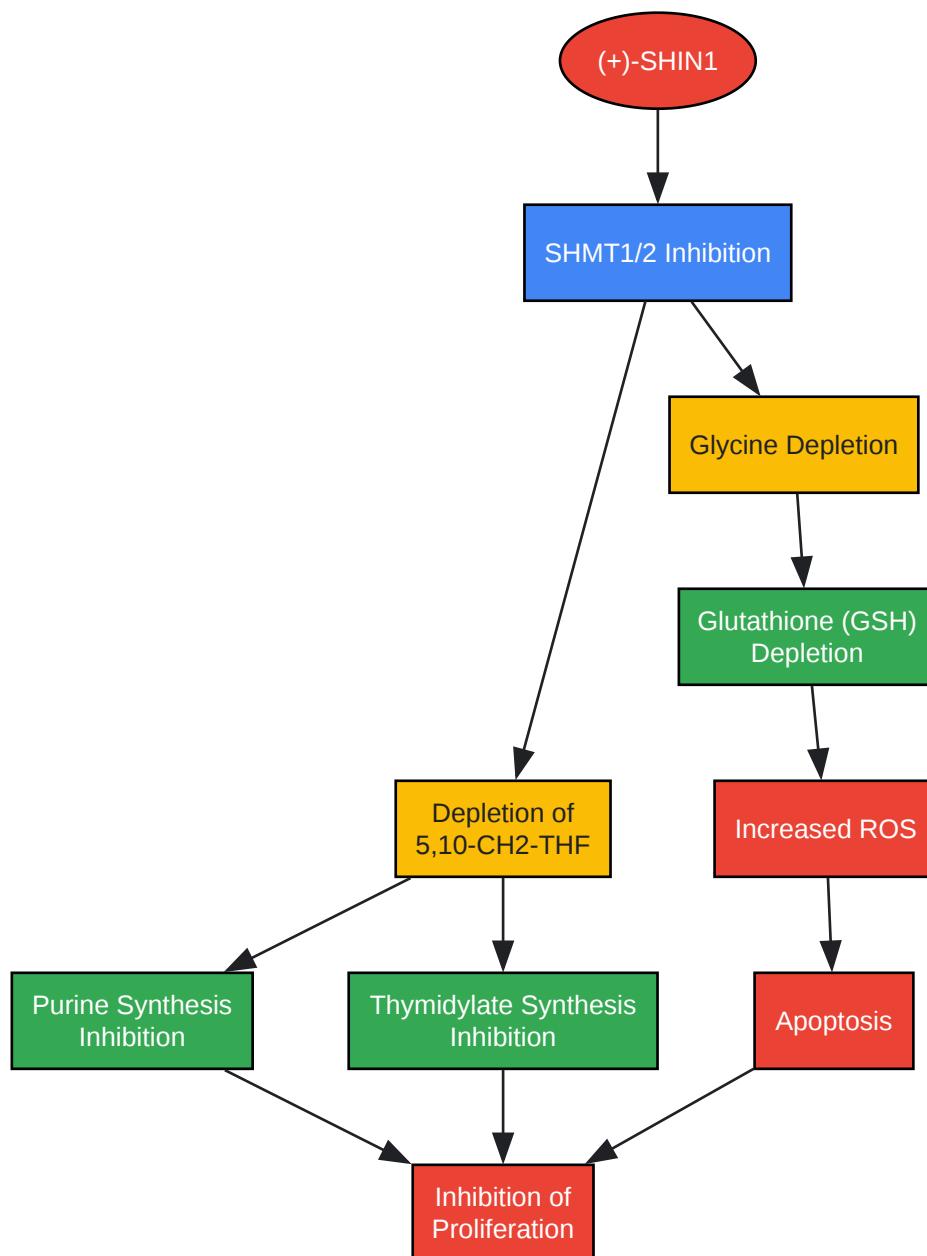
Target	IC50 (nM)	Notes
Human SHMT1	5[1][2]	Potent inhibition of the cytosolic isoform.
Human SHMT2	13[1]	Potent inhibition of the mitochondrial isoform.

Table 2: Cellular Growth Inhibition by (+)-SHIN1

Cell Line	Genetic Background	IC50	Notes
HCT-116 (colon cancer)	Wild-Type	870 nM	Demonstrates efficacy in a standard cancer cell line.
HCT-116	SHMT2 Knockout	~10 nM	Increased sensitivity highlights potent inhibition of SHMT1.
HCT-116	SHMT1 Knockout	870 nM	Efficacy is primarily driven by SHMT2 inhibition in wild-type cells.
8988T (pancreatic cancer)	Defective mitochondrial folate pathway	<100 nM	High sensitivity in cells reliant on SHMT1.
T-ALL cell lines	-	Average of 2.8 μ M	Effective against T-cell acute lymphoblastic leukemia.
B-ALL cell lines	-	Average of 4.4 μ M	
AML cell lines	-	Average of 8.1 μ M	
HCT-116	Wild-Type	>30 μ M	The (-)-SHIN1 enantiomer is inactive.

Table 3: Antibacterial Activity of (+)-SHIN1

Organism	EC50	Notes
Enterococcus faecium	10-11 M	Potent bacteriostatic activity.


Signaling Pathways and Mechanisms of Action

The primary mechanism of **(+)-SHIN1** is the inhibition of SHMT1 and SHMT2, which blocks the conversion of serine to glycine and the concurrent production of 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). This has several downstream consequences that contribute to its anti-proliferative effects.

Caption: Inhibition of SHMT1 and SHMT2 by **(+)-SHIN1**.

The inhibition of SHMT leads to a depletion of the one-carbon pool, which is critical for nucleotide synthesis. This results in an accumulation of purine biosynthetic intermediates and a reduction in nucleotide triphosphates, ultimately leading to cell cycle arrest and inhibition of proliferation.

In certain contexts, such as in diffuse large B-cell lymphomas (DLBCL), SHMT inhibition by **(+)-SHIN1** leads to glycine depletion. These cells are often unable to import sufficient glycine from the extracellular environment, making them particularly vulnerable to the loss of endogenous glycine synthesis.

[Click to download full resolution via product page](#)

Caption: Downstream effects of **(+)-SHIN1**-mediated SHMT inhibition.

Experimental Protocols

In Vitro SHMT Enzymatic Inhibition Assay

This protocol is a representative method for determining the IC₅₀ values of **(+)-SHIN1** against purified human SHMT1 and SHMT2.

Materials:

- Purified recombinant human SHMT1 and SHMT2
- **(+)-SHIN1** stock solution (in DMSO)
- L-serine
- Tetrahydrofolate (THF)
- Pyridoxal 5'-phosphate (PLP)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM 2-mercaptoethanol)
- 96-well microplate
- Microplate reader

Procedure:

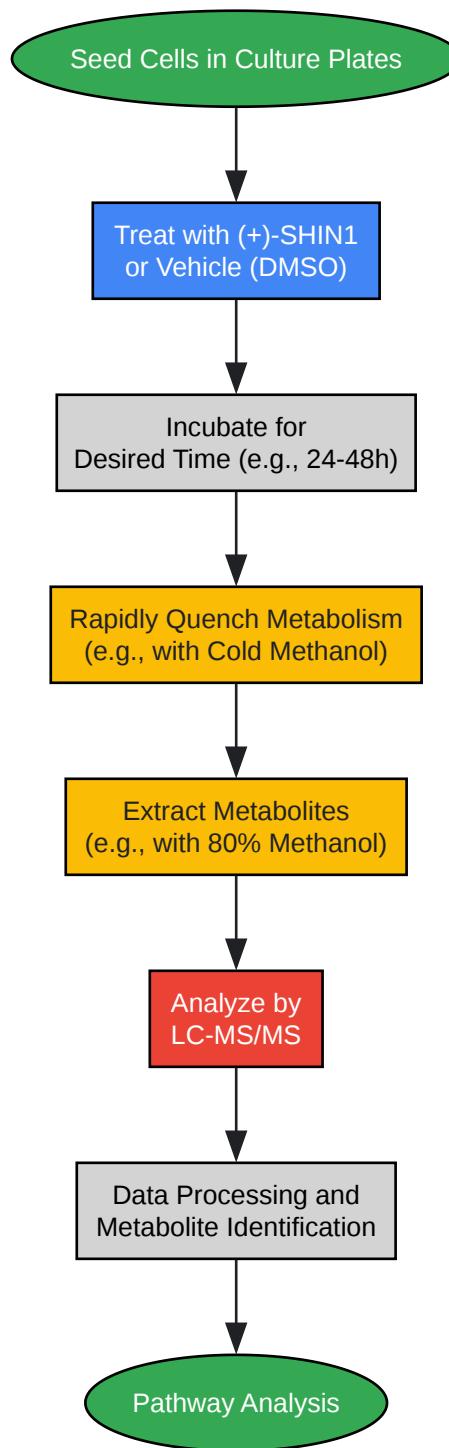
- Prepare a serial dilution of **(+)-SHIN1** in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
- In a 96-well plate, add the SHMT enzyme (SHMT1 or SHMT2) to each well, along with PLP.
- Add the serially diluted **(+)-SHIN1** or vehicle control (DMSO) to the wells.
- Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
- Initiate the reaction by adding the substrates, L-serine and THF.
- Monitor the reaction kinetics by measuring the change in absorbance at a specific wavelength (e.g., 340 nm for NADH-coupled assays) over time at a constant temperature (e.g., 25°C).
- Calculate the initial reaction velocities for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability/Growth Inhibition Assay (MTT/WST-1 Based)

This protocol outlines a general procedure to assess the effect of **(+)-SHIN1** on the proliferation of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., HCT-116)
- Complete cell culture medium
- **(+)-SHIN1** stock solution (in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
- Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based buffer)
- Microplate reader


Procedure:

- Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
- Prepare serial dilutions of **(+)-SHIN1** in complete culture medium.
- Remove the old medium from the wells and add 100 μ L of the medium containing the various concentrations of **(+)-SHIN1** or vehicle control (DMSO).
- Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
- After incubation, add 10-20 μ L of MTT or WST-1 reagent to each well and incubate for an additional 1-4 hours.

- If using MTT, add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1) using a microplate reader.
- Normalize the absorbance values to the vehicle-treated control wells and plot cell viability against the logarithm of the **(+)-SHIN1** concentration to determine the IC50 value.

Metabolite Extraction and Analysis by LC-MS

This protocol describes the general workflow for analyzing metabolic changes in cells treated with **(+)-SHIN1**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for cellular metabolomics.

Procedure:

- Cell Culture and Treatment: Plate cells and treat with a specific concentration of **(+)-SHIN1** (e.g., 5-10 μ M) or DMSO for the desired duration.
- Metabolism Quenching: Rapidly aspirate the medium and wash the cells with ice-cold saline. Immediately add a quenching solution (e.g., ice-cold 80% methanol) to arrest all enzymatic activity.
- Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Vortex and centrifuge at high speed to pellet cell debris.
- Sample Preparation: Collect the supernatant containing the polar metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
- LC-MS Analysis: Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis. Inject the sample onto the LC-MS system for separation and detection of metabolites.
- Data Analysis: Process the raw LC-MS data using appropriate software to identify and quantify metabolites based on their retention times and mass-to-charge ratios. Compare the metabolite levels between **(+)-SHIN1**-treated and control samples to identify significant changes.

Conclusion

(+)-SHIN1 is a valuable research tool for probing the function of one-carbon metabolism and a promising lead compound for the development of therapeutics targeting cancers with a high metabolic demand for 1C units. Its high potency and selectivity for both SHMT isoforms allow for the effective shutdown of serine-driven nucleotide and amino acid synthesis. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize and understand the biological impact of this potent inhibitor. While **(+)-SHIN1** itself has shown poor pharmacokinetics, it has paved the way for the development of next-generation SHMT inhibitors with improved in vivo stability and efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. SHIN 1 | Other Transferases | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [(+)-SHIN1: A Selective Inhibitor of Serine Hydroxymethyltransferase (SHMT)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800731#shin1-as-a-selective-shmt-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com